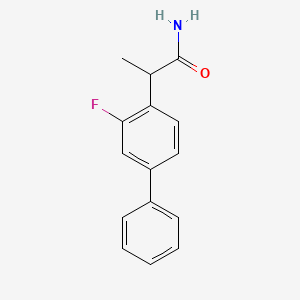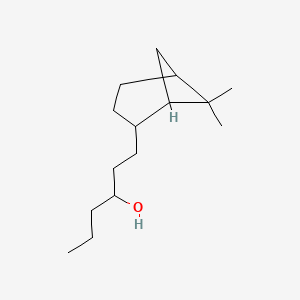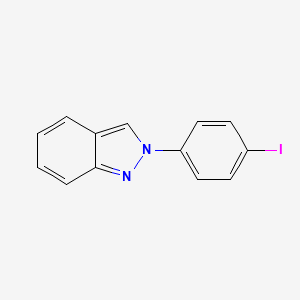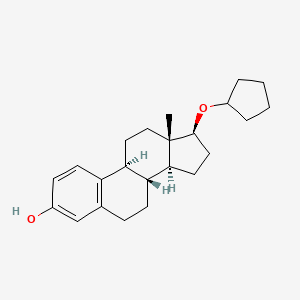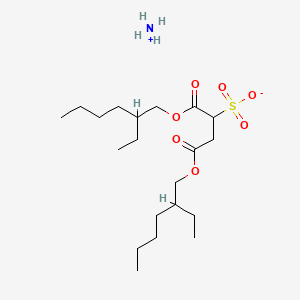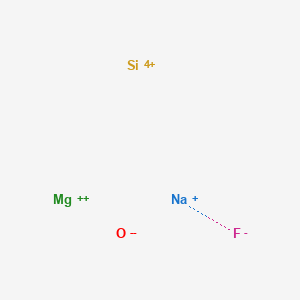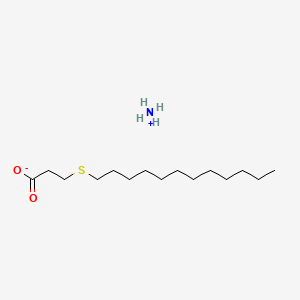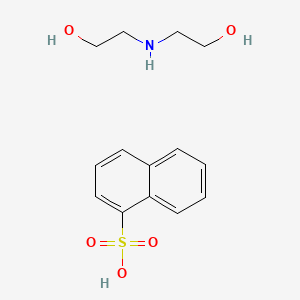
Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate is a chemical compound with the molecular formula C10H9NO7S2Na. It is known for its unique structural properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate involves several steps. Typically, the process starts with the nitration of naphthalene, followed by reduction to form the corresponding amine. The hydroxylation and sulfonation steps are then carried out to introduce the hydroxyl and sulfonate groups, respectively. The final product is obtained by neutralizing the compound with sodium hydroxide.
Analyse Chemischer Reaktionen
Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: The compound is employed in biochemical assays and as a staining agent for microscopy.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Wirkmechanismus
The mechanism of action of sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding and electrostatic interactions with the amino and hydroxyl groups of the compound .
Vergleich Mit ähnlichen Verbindungen
Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate can be compared with other similar compounds, such as:
- Sodium 8-amino-1,5-naphthalenedisulfonate
- Sodium 3-hydroxy-1,5-naphthalenedisulfonate These compounds share similar structural features but differ in their functional groups and reactivity. Sodium hydrogen 8-amino-3-hydroxynaphthalene-1,5-disulfonate is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
93776-87-5 |
|---|---|
Molekularformel |
C10H8NNaO7S2 |
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
sodium;4-amino-7-hydroxy-5-sulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H9NO7S2.Na/c11-7-1-2-8(19(13,14)15)6-3-5(12)4-9(10(6)7)20(16,17)18;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |
InChI-Schlüssel |
XYCKNWOLHQBPNL-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)O)O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



